Benzaldehyde, 4-methoxy-, hydrazone
Description
Significance of Hydrazones in Modern Chemical Synthesis and Materials Science
The utility of hydrazones in modern chemical synthesis is extensive. They serve as crucial intermediates in the synthesis of a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. researchgate.netrsc.org The reactivity of the hydrazone functionality allows for its participation in various chemical transformations, including cycloaddition reactions, making them valuable tools for constructing complex molecular architectures. nih.gov
In the realm of materials science, hydrazones are increasingly recognized for their role in the development of dynamic and responsive materials. rsc.org The reversible nature of the hydrazone bond under specific conditions, such as changes in pH, allows for the creation of "smart" materials. These materials can be designed to self-heal or to release encapsulated substances in a controlled manner, opening up applications in areas like drug delivery and nanotechnology. rsc.org Furthermore, the ability of hydrazones to form stable complexes with metal ions has led to their use in the development of chemical sensors and corrosion inhibitors. nih.govncert.nic.in
Historical Context and Evolution of Hydrazone Chemistry
The study of hydrazones is deeply rooted in the history of organic chemistry. The parent compound, hydrazine (B178648) (N₂H₄), was first synthesized in the late 19th century. chemspider.com Emil Fischer, a prominent German chemist, was instrumental in the early exploration of hydrazine derivatives, coining the name "hydrazine" in 1875 and synthesizing phenylhydrazine (B124118). chemspider.com Theodor Curtius was the first to synthesize hydrazine itself in 1887. chemspider.com
The fundamental reaction for forming hydrazones, the condensation of a carbonyl compound with hydrazine, has been a cornerstone of organic chemistry for over a century. nih.gov Initially, this reaction was vital for the characterization and identification of aldehydes and ketones. Over time, the understanding of hydrazone reactivity has evolved significantly. Today, they are not just seen as simple derivatives but as versatile building blocks capable of undergoing a multitude of chemical transformations, solidifying their importance in both fundamental and applied chemical research. researchgate.net
Rationale for Investigating 4-Methoxybenzaldehyde (B44291) Hydrazone as a Model System for Advanced Chemical Research
"Benzaldehyde, 4-methoxy-, hydrazone" serves as an excellent model system for investigating the properties and applications of hydrazones for several key reasons. The presence of the methoxy (B1213986) group (-OCH₃) at the para position of the benzene (B151609) ring provides a specific electronic perturbation to the system. This electron-donating group influences the reactivity of the hydrazone moiety and the aromatic ring, making it an interesting subject for comparative studies against unsubstituted benzaldehyde (B42025) hydrazone or hydrazones with electron-withdrawing groups. nih.gov
The straightforward synthesis of 4-methoxybenzaldehyde hydrazone from commercially available precursors, 4-methoxybenzaldehyde and hydrazine, makes it an accessible compound for a wide range of research applications. nih.gov Its derivatives have been explored for their potential in various fields, including the development of nonlinear optical materials and as ligands in coordination chemistry. bohrium.com The study of its structural features, such as its crystal structure and spectroscopic properties, provides fundamental insights that can be extrapolated to more complex hydrazone-containing systems.
The following tables provide key data for "this compound" and its parent aldehyde, highlighting its fundamental chemical properties.
| Property | Value |
| IUPAC Name | (4-methoxyphenyl)methylidenehydrazine |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol |
| CAS Number | 5953-85-5 |
| Spectroscopic Data | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) |
| 4-Methoxybenzaldehyde | 9.73 (s, 1H), 7.69 (d, J = 12.0 Hz, 2H), 6.86 (d, J = 12.0 Hz, 2H), 3.73 (s, 3H) | 190.4, 164.2, 131.6, 129.6, 114.0, 55.2 |
| 4-Methoxybenzaldehyde Hydrazone Derivative | 8.61 (s, 1H), 7.95 (d, J=5.0 Hz, 2H), 7.53 (s, 3H), 7.42 (t, J=7.5 Hz, 2H) | 191.3, 164.2, 131.8, 129.7, 114.5, 55.7 |
Note: The NMR data for the hydrazone is for a closely related derivative as found in the literature, illustrating the typical chemical shifts. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-methoxyphenyl)methylidenehydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-11-8-4-2-7(3-5-8)6-10-9/h2-6H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPAJUBACUQPDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394747 | |
| Record name | Benzaldehyde, 4-methoxy-, hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5953-85-5 | |
| Record name | Benzaldehyde, 4-methoxy-, hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Methoxybenzaldehyde Hydrazone and Its Derivatives
Classical Condensation Routes: Mechanism and Optimization
The most fundamental method for synthesizing 4-methoxybenzaldehyde (B44291) hydrazone is the classical condensation reaction between 4-methoxybenzaldehyde and a hydrazine (B178648) derivative. uchile.cllibretexts.org This reaction, a type of nucleophilic addition-elimination, proceeds via the attack of the nucleophilic nitrogen of the hydrazine on the electrophilic carbonyl carbon of the aldehyde. This forms a transient carbinolamine or hemiaminal intermediate, which then dehydrates to yield the stable hydrazone. uchile.cllibretexts.org
The reaction is typically carried out by refluxing the reactants in a suitable solvent, often with the addition of a catalytic amount of acid. nih.gov The general reaction scheme is as follows:
4-Methoxybenzaldehyde + Hydrazine → 4-Methoxybenzaldehyde Hydrazone + Water
Solvent Effects on Reaction Yield and Stereoselectivity
The choice of solvent plays a crucial role in the outcome of the condensation reaction, influencing both the reaction rate and the yield of the desired product. Common solvents include methanol (B129727), ethanol (B145695), and glacial acetic acid. nih.govnih.gov
Methanol is frequently used, with studies reporting good to excellent yields (78-92%) of 4-methoxybenzoylhydrazones when refluxed for 3 to 4 hours. nih.gov Similarly, ethanol is another effective solvent. nih.gov However, in some cases, the solubility of the reactants or products can be a limiting factor. For instance, some hydrazide intermediates and the final hydrazone products may be poorly soluble in ethanol, even at reflux temperatures, making their separation difficult. In such scenarios, glacial acetic acid has been employed as a solvent, facilitating the reaction to completion. nih.gov
The solvent can also influence the stereoselectivity of the reaction, particularly when forming hydrazones with the potential for E/Z isomerism. While the provided information primarily focuses on yield, the polarity and protic nature of the solvent can affect the transition state energies, thereby influencing the ratio of stereoisomers formed.
Catalyst Influence in Hydrazone Formation
Catalysts are often employed to accelerate the rate of hydrazone formation. The most common catalysts are acids, which protonate the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydrazine.
Acid Catalysis: A catalytic amount of acetic acid is frequently added to the reaction mixture to facilitate the condensation. nih.gov This is a standard practice in the synthesis of various hydrazone derivatives.
Organocatalysts: Recent research has explored the use of more sophisticated organocatalysts to promote hydrazone formation, especially under mild, neutral pH conditions relevant for biological applications. acs.orgnih.gov Aniline has been a classic catalyst for these reactions. nih.gov However, studies have shown that anthranilic acids and 2-aminobenzenephosphonic acids can be superior catalysts, particularly at biological pH. nih.gov The presence of an ortho proton donor group on the catalyst has been shown to significantly enhance its activity. nih.gov
Lewis Acids: Lewis acids like Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) have also been investigated as catalysts for hydrazone synthesis. This catalyst has been shown to shorten reaction times compared to uncatalyzed reactions. mdpi.com
| Catalyst Type | Example | Effect on Reaction |
| Brønsted Acid | Acetic Acid | Increases electrophilicity of the carbonyl carbon, accelerating the reaction. nih.gov |
| Organocatalyst | Aniline, Anthranilic Acid | Promotes reaction at neutral pH, with ortho-substituted catalysts showing enhanced activity. acs.orgnih.gov |
| Lewis Acid | CeCl₃·7H₂O | Shortens reaction times. mdpi.com |
Advanced Synthetic Approaches: Green Chemistry Perspectives
In line with the principles of green chemistry, which aim to reduce or eliminate the use of hazardous substances, several advanced synthetic methodologies have been developed for the synthesis of hydrazones, including 4-methoxybenzaldehyde hydrazone. researchgate.netresearchgate.net These methods often offer advantages such as shorter reaction times, higher yields, and reduced environmental impact. researchgate.net
Solvent-Free and Mechanochemical Synthesis
Solvent-free synthesis and mechanochemistry represent significant advancements in green synthesis. These methods eliminate the need for potentially harmful organic solvents, reducing waste and simplifying product purification.
Solvent-Free Synthesis: Hydrazone derivatives can be synthesized in excellent yields (90-98%) under solvent-free conditions, often with the aid of a catalyst like [Et₃NH][HSO₄] at elevated temperatures (120 °C). rsc.org This approach is highly efficient and environmentally benign.
Mechanochemical Synthesis: This technique involves the use of mechanical energy, such as grinding or ball-milling, to initiate and sustain chemical reactions. rsc.orgyoutube.com The synthesis of hydrazones has been successfully achieved through mechanochemical methods, often resulting in quantitative yields. rsc.orgnih.gov For instance, milling stoichiometric amounts of a hydrazide and an aldehyde can produce the corresponding hydrazone. nih.gov This method is particularly attractive for its simplicity and efficiency. rsc.org
Microwave and Ultrasound-Assisted Synthesis
The use of alternative energy sources like microwaves and ultrasound has revolutionized the synthesis of many organic compounds, including hydrazones. nih.govekb.eg
Microwave-Assisted Synthesis: Microwave irradiation has been shown to be a highly effective method for synthesizing hydrazones, often leading to significantly shorter reaction times and improved yields compared to conventional heating methods. researchgate.netcolab.wsresearchgate.net The synthesis of (E)-1-(4-methoxybenzylidene)-2-phenylhydrazine has been successfully carried out under microwave irradiation, resulting in a good yield and demonstrating the eco-friendly nature of this approach. researchgate.net
Ultrasound-Assisted Synthesis: Ultrasound irradiation is another green technique that has been applied to the synthesis of hydrazones. nih.govekb.eg The use of ultrasonic waves can lead to good to excellent yields and shorter reaction times. nih.gov The cavitation effect produced by ultrasound enhances mass transfer and accelerates the reaction rate.
| Green Synthesis Method | Key Features | Advantages |
| Solvent-Free | Reaction conducted without a solvent, often with a catalyst. rsc.org | High yields, reduced waste, environmentally friendly. rsc.org |
| Mechanochemical | Use of mechanical energy (grinding, milling) to drive the reaction. rsc.orgrsc.org | High efficiency, quantitative yields, solvent-free. rsc.orgnih.gov |
| Microwave-Assisted | Application of microwave irradiation to heat the reaction mixture. researchgate.netcolab.ws | Shorter reaction times, improved yields, eco-friendly. researchgate.net |
| Ultrasound-Assisted | Use of ultrasonic waves to promote the reaction. nih.govekb.eg | Good to excellent yields, shorter reaction times. nih.gov |
Functionalization Strategies: Diversification of 4-Methoxybenzaldehyde Hydrazone
The 4-methoxybenzaldehyde hydrazone scaffold serves as a versatile platform for the synthesis of a diverse range of derivatives with tailored properties. Functionalization can be achieved by modifying either the aldehyde or the hydrazine precursor before the condensation reaction, or by post-synthetic modification of the hydrazone itself.
A common strategy involves reacting a variety of substituted hydrazides with 4-methoxybenzaldehyde to generate a library of hydrazone derivatives. nih.gov For example, 4-methoxybenzoylhydrazide can be condensed with a wide range of aldehydes to produce a series of 4-methoxybenzoylhydrazones. nih.gov
Furthermore, the hydrazone moiety itself can be a reactive handle for further transformations. The donating effect of the hydrazone group can activate the heteroaromatic system for reactions like asymmetric Friedel–Crafts alkylation, a concept known as the vinylogous hydrazone strategy. rsc.org This allows for the introduction of new functional groups and the construction of more complex molecular architectures. The hydrazone moiety can also be unmasked to reveal other functional groups, such as a nitrile, providing a pathway to further chemical modifications. acs.org
These functionalization strategies are crucial for exploring the structure-activity relationships of hydrazone derivatives and for developing new compounds with specific biological or material properties.
N-Alkylation and Acylation Reactions
The nitrogen atoms of the hydrazone group in 4-methoxybenzaldehyde hydrazone can undergo nucleophilic attack, allowing for the introduction of alkyl and acyl groups. These reactions are fundamental in modifying the electronic and steric properties of the parent molecule.
N-Alkylation Reactions:
The N-alkylation of aryl hydrazones is a known transformation, though specific literature on 4-methoxybenzaldehyde hydrazone is not abundant. Generally, the reaction proceeds by treating the hydrazone with an alkylating agent in the presence of a base. researchgate.net The choice of base and solvent can influence the selectivity and yield of the reaction. For instance, in the case of 2-hydroxybenzaldehyde acylhydrazones, selective N-alkylation has been achieved using a combination of alkylating agents in the presence of a base. researchgate.net This suggests that similar strategies could be applicable to 4-methoxybenzaldehyde hydrazone. A general approach involves the use of alkyl halides as the alkylating agent. researchgate.net
A representative, though not specific to the title compound, method for N-alkylation of a related hydrazone is presented in the table below.
Table 1: Representative Conditions for N-Alkylation of Aryl Hydrazones
| Hydrazone Substrate | Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |
| 2-Hydroxybenzaldehyde acylhydrazone | Alkyl bromide/Dialkyl sulfate | Not specified | Not specified | N-alkylated-2-hydroxybenzaldehyde acylhydrazone | Moderate to Good | researchgate.net |
N-Acylation Reactions:
N-acylation of the hydrazone moiety is a common and efficient method for derivatization. This is often achieved through the condensation of a hydrazide with an aldehyde or ketone. In the context of 4-methoxybenzaldehyde hydrazone, this would involve the reaction of 4-methoxybenzaldehyde with an acylhydrazine. This reaction is a cornerstone in the synthesis of N-acyl hydrazones, which are a class of compounds with significant biological activities. nih.gov The reaction is typically carried out by refluxing the aldehyde and the acylhydrazide in a suitable solvent, such as ethanol or dimethylformamide (DMF). acs.org The use of a catalytic amount of acid can facilitate the reaction. numberanalytics.com
The following table summarizes a general procedure for the synthesis of N-acyl hydrazones, which is analogous to the N-acylation of 4-methoxybenzaldehyde hydrazone.
Table 2: General Conditions for N-Acylation of Aldehydes to form N-Acyl Hydrazones
| Aldehyde | Acylhydrazide | Solvent | Conditions | Product | Yield (%) | Reference |
| p-Anisaldehyde | Various δ-ketal hydrazides | DMF | Reflux | δ-ketal N-acyl hydrazone | 51-95 | acs.org |
| Aldehyde 1 | Aryl hydrazides 2a-2j | NH4OAc buffer (pH 6.2), 15% DMSO | Room Temperature | Acylhydrazone | Not specified | nih.gov |
Arylation and Heteroarylation Methods at the Hydrazone Moiety
The introduction of aryl or heteroaryl groups onto the nitrogen atom of the hydrazone functionality opens up avenues to novel structures with potentially enhanced properties. Transition metal-catalyzed cross-coupling reactions are the predominant methods for achieving these transformations.
N-Arylation Methods:
Both copper- and palladium-catalyzed reactions have been successfully employed for the N-arylation of hydrazides and hydrazones.
Copper-Catalyzed N-Arylation: A convenient method for the intermolecular N-arylation of hydrazides involves the use of a copper catalyst with aryl iodides in the presence of a base like cesium carbonate (Cs₂CO₃). nih.govresearchgate.net This approach has been shown to be effective for a range of substituted aryl iodides. nih.govresearchgate.net The regioselectivity of the arylation can be influenced by the substitution pattern of the aryl iodide. researchgate.net
Palladium-Catalyzed N-Arylation: Palladium-catalyzed cross-coupling reactions are also powerful tools for C-N bond formation. The N-arylation of hydrazones can be achieved using palladium catalysts with aryl halides. mit.eduresearchgate.net These reactions often employ a phosphine (B1218219) ligand to facilitate the catalytic cycle. The palladium-catalyzed coupling of hydrazine with aryl chlorides and bromides has been reported to form aryl hydrazines with low catalyst loadings. nih.gov
The table below provides an overview of representative conditions for the N-arylation of hydrazide/hydrazone systems.
Table 3: Representative Conditions for N-Arylation of Hydrazides and Hydrazones
| Substrate | Arylating Agent | Catalyst | Ligand | Base | Solvent | Product | Yield (%) | Reference |
| N-Boc hydrazine | Aryl iodide | CuI | - | Cs₂CO₃ | Not specified | N-aryl-N-Boc hydrazine | Good | nih.govresearchgate.net |
| Benzoic hydrazide | ortho-Substituted aryl iodide | CuI | - | Cs₂CO₃ | Not specified | N'-aryl-benzoic hydrazide | Good | researchgate.net |
| Hydrazine | Aryl chloride/bromide | Pd catalyst | - | KOH | Not specified | Aryl hydrazine | Not specified | nih.gov |
| Hydrazone | Deactivated heteroaryl halide | Pd catalyst | Not specified | Not specified | Not specified | N-heteroaryl pyrazole (B372694) | Not specified | researchgate.net |
N-Heteroarylation Methods:
While specific methods for the N-heteroarylation of 4-methoxybenzaldehyde hydrazone are not extensively documented, the principles of N-arylation can often be extended to heteroaryl systems. The palladium-catalyzed N-arylation of hydrazones has been successfully applied to deactivated heteroaryl halides for the synthesis of pyrazoles, indicating the feasibility of this approach for introducing heteroaryl moieties. researchgate.net Similarly, copper-catalyzed N-arylation procedures have been developed for a variety of nitrogen-containing heterocycles with aryl and heteroaryl halides, suggesting their potential applicability to the N-heteroarylation of hydrazones. mdpi.com
Reactivity Profiles and Mechanistic Investigations of 4 Methoxybenzaldehyde Hydrazone
Nucleophilic and Electrophilic Reactivity at the Hydrazone Linkage
The hydrazone moiety (C=N-N) in 4-methoxybenzaldehyde (B44291) hydrazone is a site of both nucleophilic and electrophilic activity. The lone pair of electrons on the amino nitrogen (N-N) imparts nucleophilic character, while the imine carbon (C=N) is electrophilic and susceptible to attack by nucleophiles. The reactivity is influenced by the electron-donating methoxy (B1213986) group on the benzene (B151609) ring.
Addition Reactions: Hydrolysis and Transimination Mechanisms
Hydrazones, including 4-methoxybenzaldehyde hydrazone, can undergo hydrolysis, which is the reverse of their formation reaction. nih.gov This process is typically catalyzed by acid and involves the addition of water to the C=N double bond. nih.govresearchgate.net The general mechanism commences with the protonation of the imine nitrogen, enhancing the electrophilicity of the imine carbon. nih.gov This is followed by the nucleophilic attack of a water molecule on the imine carbon, leading to a tetrahedral intermediate. nih.gov Subsequent proton transfer and elimination of hydrazine (B178648) yield the original aldehyde or ketone and a hydrazine salt. The stability of the hydrazone linkage is influenced by pH, with hydrolysis being significantly faster under acidic conditions. nih.gov For instance, the half-life of a hydrazone linkage in a monoclonal antibody conjugate was found to decrease dramatically from 183 hours at pH 7.2 to 4.4 hours at pH 5. nih.gov
Transimination is a related reaction where one hydrazone is converted into another by reaction with a different amine or hydrazine derivative. This equilibrium process is also typically acid-catalyzed and proceeds through a similar tetrahedral intermediate. The direction of the equilibrium is influenced by the relative stabilities of the hydrazones and the concentrations of the reactants.
Studies have shown that hydrazones derived from hydrazines bearing electron-withdrawing groups can undergo more rapid hydrolysis and transimination under neutral conditions. uni-muenchen.de This is attributed to the increased electrophilicity of the imine carbon, which facilitates the initial nucleophilic attack. uni-muenchen.de
Cycloaddition Reactions: Scope and Stereochemical Outcomes
Hydrazones can participate in cycloaddition reactions, acting as either the 2π or 4π component. A notable example is the [4+2] cycloaddition (Diels-Alder reaction). The introduction of a hydrazone moiety into 9-anthracenecarbaldehyde activates the anthracene (B1667546) system, making it an electron-rich diene for Diels-Alder reactions. chemrxiv.org This "HOMO-rising activation" enhances its reactivity towards dienophiles. chemrxiv.org In the presence of a chiral aminocatalyst, this reaction can proceed with high enantioselectivity and diastereoselectivity. chemrxiv.org The stereochemical outcome is often governed by steric interactions, with the diene approaching from the less hindered face of the dienophile. chemrxiv.org
Hydrazones can also be precursors for the in-situ generation of nitrile imines, which are reactive 1,3-dipoles. These can then undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes, to form pyrazolines. uni-mainz.de The reaction of hydrazones with electron-deficient alkenes often proceeds with high efficiency. uni-mainz.de The stereochemistry of these cycloadditions is typically stereoconservative, consistent with a concerted mechanism. uni-mainz.de For example, the reaction with 1,2-trans-disubstituted alkenes yields the corresponding trans-substituted pyrazolines. uni-mainz.de The use of cyclic alkenes as dipolarophiles results in the selective formation of cis-fused pyrazolines. uni-mainz.de
Thermally induced intramolecular Diels-Alder reactions of pyridazinecarbonitriles bearing alkyne side chains have also been reported, leading to the formation of fused benzonitriles. mdpi.com The presence of an electron-withdrawing cyano group on the pyridazine (B1198779) ring is crucial for this transformation. mdpi.com
Table 1: Examples of Cycloaddition Reactions Involving Hydrazone Derivatives
| Reaction Type | Hydrazone Derivative | Reactant | Product Type | Ref. |
| [4+2] Cycloaddition | N,N-dimethylhydrazone of 9-anthracenecarbaldehyde | α,β-Unsaturated aldehydes | Dihydro-9,10-ethanoanthracene derivatives | chemrxiv.org |
| [3+2] Cycloaddition | Benzaldehyde (B42025) phenylhydrazone | Acrylates | Pyrazolines | uni-mainz.de |
| Intramolecular [4+2] Cycloaddition | 3-(Alkynyloxy)-4-pyridazinecarbonitrile | - | Dihydrobenzofuran | mdpi.com |
Rearrangement Reactions and Tautomerism
Prototropic Tautomerism Studies
Prototropic tautomerism involves the migration of a proton, accompanied by the rearrangement of single and double bonds. nih.gov Hydrazones can exhibit tautomerism, existing in equilibrium with their azo or enehydrazine forms. Spectroscopic methods, particularly ¹H and ¹³C NMR, are commonly used to study these tautomeric equilibria. nih.gov The position of the equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the hydrazone molecule.
Other Thermally and Photochemically Induced Rearrangements
Beyond tautomerism, hydrazones can undergo other types of rearrangements when subjected to heat or light. While specific studies on thermally and photochemically induced rearrangements of 4-methoxybenzaldehyde hydrazone are not extensively detailed in the provided search results, the general reactivity patterns of hydrazones suggest potential pathways. For instance, the Fischer indole (B1671886) synthesis is a classic acid-catalyzed thermal rearrangement of arylhydrazones to form indoles.
Coordination Chemistry and Ligand Properties of 4 Methoxybenzaldehyde Hydrazone
Monodentate Coordination Modes: Interaction with Metal Centers
In its simplest coordination mode, 4-Methoxybenzaldehyde (B44291) hydrazone can act as a monodentate ligand, primarily through the imine nitrogen atom. This type of interaction is often observed in reactions where the ligand is present in a neutral form and other coordinating sites are either sterically hindered or electronically less favorable. For instance, in certain reaction conditions, the nitrogen of the imine group can be the sole point of attachment to a metal center, forming a simple adduct. This mode of coordination is foundational to understanding the initial steps of more complex chelation processes.
Bidentate and Multidentate Ligand Architectures through Derivatization
The true versatility of 4-Methoxybenzaldehyde hydrazone in coordination chemistry is unlocked through derivatization, which transforms the parent hydrazone into bidentate and multidentate ligands capable of forming more stable chelate rings with metal ions.
The synthesis of polydentate ligands based on the 4-Methoxybenzaldehyde hydrazone framework is a strategic approach to enhance the stability and control the geometry of the resulting metal complexes. A common strategy involves the condensation of 4-Methoxybenzaldehyde with various hydrazine (B178648) derivatives that contain additional donor groups.
For example, reacting 4-methoxybenzaldehyde with hydrazides (R-CO-NH-NH2) introduces a carbonyl oxygen atom as a potential donor site, leading to bidentate (N,O) ligands. mdpi.com The synthesis typically involves a straightforward condensation reaction in a suitable solvent like ethanol (B145695). ijaem.netresearchgate.net By carefully selecting the R group of the hydrazide, further donor atoms can be incorporated. For instance, using picolinoyl hydrazine introduces a pyridine (B92270) nitrogen, creating a potential tridentate (N,N,O) ligand system. researchgate.net
Another approach involves the use of diamines or other polyfunctional molecules to link two 4-Methoxybenzaldehyde hydrazone units, resulting in larger, multidentate ligands capable of encapsulating metal ions. The synthesis of such ligands often requires multi-step procedures but offers greater control over the final complex's architecture. rsc.org
A specific example is the synthesis of N′-(4-methoxybenzylidene)benzohydrazide (MBBH), which acts as a bidentate ligand, coordinating through the imine nitrogen and the enolic oxygen after deprotonation. mdpi.com The synthesis can be achieved through the condensation of 4-methoxybenzaldehyde and benzohydrazide. mdpi.com Similarly, Schiff bases derived from 4-hydroxy-3-methoxybenzaldehyde (vanillin) and hydrazine hydrate (B1144303) have been synthesized and used to create metal complexes. researchgate.net
The following table provides examples of synthesized polydentate ligands derived from 4-methoxybenzaldehyde or its analogs and the metal ions they complex with.
| Ligand Name | Precursors | Metal Ions Complexed | Reference |
| N′-(4-methoxybenzylidene)benzohydrazide (MBBH) | 4-methoxybenzaldehyde, Benzohydrazide | Ni(II) | mdpi.com |
| 4,4′-(Hydrazine-1,2-diylidenedimethylylidene)-bis-(2-methoxyphenol) | 4-hydroxy-3-methoxybenzaldehyde, Hydrazine hydrate | Ni(II), Fe(III) | researchgate.net |
| 4-Methoxybenzaldehyde (phthalazin-1-ylidene)hydrazone | 1-hydrazinophthalazine, 4-methoxybenzaldehyde | Not specified | scispace.com |
| 4-Methoxybenzaldehyde (5-bromopyrimidin-2-yl)hydrazone | 5-bromo-2-hydrazinopyrimidine, 4-methoxybenzaldehyde | Not specified | nih.gov |
| Ligands from 2-hydroxy-4-methoxy acetophenone (B1666503) and various hydrazides | 2-hydroxy-4-methoxy acetophenone, 4-methylbenzoylhydrazide, acetyl hydrazine, picolinoyl hydrazine | Co(II), Ni(II), Cu(II), Zn(II) | researchgate.net |
The formation of chelate rings by bidentate and multidentate ligands derived from 4-Methoxybenzaldehyde hydrazone significantly enhances the thermodynamic stability of the resulting metal complexes compared to their monodentate counterparts. This phenomenon, known as the chelate effect, is primarily driven by a favorable entropy change upon complexation. The replacement of multiple monodentate solvent molecules by a single polydentate ligand leads to an increase in the number of free particles in the system, resulting in a positive entropy change and a more negative Gibbs free energy of formation. nih.gov
The stability of these complexes often follows the Irving-Williams series (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)), which is a general trend for the stability of high-spin octahedral complexes of first-row transition metals. nih.gov The increased stability of complexes with multidentate hydrazone ligands is crucial for their potential applications, as it ensures the integrity of the complex under various conditions.
Thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of complexation can be determined experimentally, often through potentiometric or spectrophotometric titrations. For many hydrazone complexes, the complexation process is found to be enthalpy-driven, indicating strong metal-ligand bond formation. nih.gov The stability of these complexes can also be influenced by the nature of the metal ion, the specific donor atoms involved in chelation, and the size and number of the chelate rings formed.
Spectroscopic and Structural Characterization of Metal Complexes
Infrared (IR) spectroscopy is a powerful tool for determining which donor atoms of the hydrazone ligand are involved in coordination to the metal ion. Key vibrational bands to monitor include:
ν(C=N) (imine): A shift in the stretching frequency of the imine group to a lower or higher wavenumber upon complexation is a strong indication of coordination through the imine nitrogen. A decrease in frequency is commonly observed. researchgate.netjptcp.com
ν(N-N): An increase in the N-N stretching frequency upon chelation suggests the involvement of the azomethine nitrogen in bonding.
ν(C=O) (amide I): In complexes of hydrazones derived from hydrazides, a shift in the carbonyl stretching frequency to a lower wavenumber indicates coordination of the carbonyl oxygen. mdpi.comscirp.org
ν(O-H): The disappearance of the O-H stretching band in complexes derived from ligands with phenolic or enolic hydroxyl groups signifies deprotonation and coordination of the oxygen atom. chemistryjournal.net
New bands: The appearance of new bands at lower frequencies can often be attributed to the formation of metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) bonds. jptcp.com
The following table summarizes typical IR spectral data for hydrazone ligands and their metal complexes.
| Functional Group | Ligand (cm⁻¹) | Complex (cm⁻¹) | Inference | Reference |
| C=N (imine) | ~1650 | Shifted | Coordination of imine nitrogen | researchgate.net |
| C=O (amide I) | ~1665 | Shifted to lower frequency | Coordination of carbonyl oxygen | scirp.org |
| O-H | Broad band ~3328-3485 | Absent | Deprotonation and coordination of oxygen | jptcp.comchemistryjournal.net |
| M-N | - | ~427-445 | Formation of metal-nitrogen bond | jptcp.com |
| M-O | - | ~504-528 | Formation of metal-oxygen bond | jptcp.com |
Electronic spectroscopy (UV-Vis) provides information about the electronic transitions within the complex and can help to deduce the geometry around the metal ion. The spectra of the complexes typically show bands corresponding to intra-ligand transitions (π → π* and n → π*) and ligand-to-metal charge transfer (LMCT) or d-d transitions for transition metal complexes. The positions and intensities of these bands are characteristic of the coordination environment of the metal ion. For instance, the number and energy of d-d transitions can distinguish between octahedral, tetrahedral, and square planar geometries in transition metal complexes. ijaem.net
The most definitive method for determining the structure of a crystalline metal complex is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
For example, the crystal structure of a Ni(II) complex with N′-(4-methoxybenzylidene)benzohydrazide revealed a distorted square planar geometry with the nickel ion coordinated to two deprotonated bidentate ligands. mdpi.com In another study, the structure of 4-methoxybenzaldehyde (phthalazin-1-ylidene)hydrazone itself was determined, showing two independent molecules in the asymmetric unit with the phthalazin-1-yl and 4-methoxybenzaldehyde groups being nearly coplanar. scispace.com Similarly, the crystal structure of 4-methoxybenzaldehyde (5-bromopyrimidin-2-yl)hydrazone monohydrate has been reported, confirming an E configuration about the C=N double bond. nih.gov
X-ray diffraction studies have been instrumental in confirming the various coordination modes of hydrazone ligands, from simple monodentate attachment to the formation of intricate polynuclear structures. The data obtained from these studies are crucial for understanding the structure-property relationships of these coordination compounds.
The following table presents selected crystallographic data for 4-methoxybenzaldehyde hydrazone and a related complex.
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| 4-Methoxybenzaldehyde (phthalazin-1-ylidene)hydrazone | Monoclinic | P2₁/c | Two independent molecules in the asymmetric unit, near coplanarity of aromatic rings. | scispace.com |
| Ni(II) complex with N′-(4-methoxybenzylidene)benzohydrazide | Monoclinic | P2₁/n | Distorted square planar geometry, bidentate coordination of the ligand. | mdpi.com |
| 4-Methoxybenzaldehyde (5-bromopyrimidin-2-yl)hydrazone monohydrate | Orthorhombic | Pbca | E configuration at C=N, intermolecular hydrogen bonding. | nih.gov |
Catalytic Applications of 4 Methoxybenzaldehyde Hydrazone and Its Metal Complexes
Organic Transformation Catalysis
Metal complexes of 4-methoxybenzaldehyde (B44291) hydrazone and its derivatives are effective catalysts for a variety of organic transformations, including the formation of carbon-carbon bonds and oxidation-reduction reactions. The electronic and steric properties of the hydrazone ligand can be fine-tuned to influence the activity and selectivity of the metallic center.
C-C Bond Forming Reactions
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose. Hydrazone ligands have been successfully employed in these reactions, demonstrating their ability to stabilize the palladium catalyst and facilitate the catalytic cycle.
While specific studies focusing exclusively on 4-methoxybenzaldehyde hydrazone are limited, related research on polymer-supported palladium(II)-hydrazone complexes in the Heck reaction provides significant insights analis.com.my. The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene analis.com.my. In one study, a polystyrene-supported palladium(II) complex of a hydrazone derived from a methyl-substituted benzaldehyde (B42025) was shown to be a highly effective catalyst for the Heck reaction between 1-bromo-4-nitrobenzene and methyl acrylate analis.com.my. The catalyst exhibited excellent performance, achieving a conversion rate of 99.84% analis.com.my. The proposed mechanism involves the oxidative addition of the aryl bromide to the Pd(0) center, followed by insertion of the alkene, β-hydride elimination to release the product, and regeneration of the catalyst analis.com.my.
| Substrate 1 | Substrate 2 | Catalyst Loading (mmol%) | Base | Solvent | Temperature (°C) | Time (min) | Conversion (%) |
|---|---|---|---|---|---|---|---|
| 1-bromo-4-nitrobenzene | methyl acrylate | 1 | K2CO3 | DMA | 165 | 60 | 99.84 |
Similarly, palladium(II) complexes with benzhydrazone ligands have demonstrated high activity in the Suzuki-Miyaura cross-coupling reaction, which couples aryl halides with boronic acids rsc.orgnih.gov. These catalysts have been shown to be effective in aqueous media with very low catalyst loadings, achieving yields of over 99% rsc.org. Although these studies did not specifically use the 4-methoxybenzaldehyde derivative, they highlight the potential of this class of ligands in facilitating C-C bond formation.
Oxidation and Reduction Catalysis
The catalytic oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic chemistry. Copper complexes, in particular, have been extensively studied for their ability to catalyze aerobic oxidation reactions nih.govnih.gov. Hydrazone ligands can support copper catalysts in these transformations. For instance, a copper(II) coordination polymer derived from 2-acetylfuranisonicotinichydrazone has been shown to be an active catalyst for the oxidation of benzyl alcohol to benzaldehyde researchgate.net. This suggests that copper complexes of 4-methoxybenzaldehyde hydrazone could also be viable catalysts for alcohol oxidation.
In the realm of reduction catalysis, metal complexes of hydrazones are less explored. However, related cobalt complexes have been utilized for the chemoselective reduction of nitroarenes to anilines researchgate.net. This indicates a potential avenue for the application of 4-methoxybenzaldehyde hydrazone complexes, although specific research in this area is yet to be reported.
Polymerization Catalysis
The application of metal complexes as catalysts for polymerization reactions is a vast and important field. These catalysts are crucial for controlling the polymer's molecular weight, tacticity, and other properties. While metal complexes of various nitrogen- and oxygen-containing ligands have been extensively studied as polymerization catalysts, there is currently a lack of specific research in the scientific literature on the use of 4-methoxybenzaldehyde hydrazone or its metal complexes in this capacity. Further investigation is required to explore the potential of these compounds in polymerization catalysis.
Photocatalysis and Electrocatalysis
In recent years, photocatalysis and electrocatalysis have emerged as sustainable and environmentally friendly approaches to chemical synthesis and energy conversion. These methods utilize light or electrical energy, respectively, to drive chemical reactions.
While the direct use of 4-methoxybenzaldehyde hydrazone complexes as photocatalysts for the degradation of dyes has not been extensively reported, the broader field of photocatalytic dye degradation using various semiconductor materials is well-established researchgate.netmdpi.commdpi.com. There is, however, research on the photooxygenation of 4-methoxybenzaldehyde itself to the corresponding carboxylic acid using cobalt(II) phthalocyanine sulfonate as a photosensitizer, indicating the susceptibility of this molecular framework to photocatalytic transformations researchgate.net.
In the domain of electrocatalysis, hydrazone-based metal complexes have shown significant promise, particularly for the hydrogen evolution reaction (HER), a key process in the production of hydrogen fuel from water nih.gov. A study on pyridyl aroyl hydrazone-based metal complexes of iron, cobalt, nickel, copper, and zinc demonstrated their catalytic activity for HER nih.gov. The nickel complex, in particular, exhibited a high turnover frequency of 7040 s⁻¹ nih.gov. The proposed mechanism involves a ligand-centered metal-assisted pathway nih.gov. Furthermore, the electrochemical properties of organo-iron benzaldehyde-hydrazone complexes have been investigated, providing fundamental insights into their redox behavior acs.org. These studies suggest that metal complexes of 4-methoxybenzaldehyde hydrazone could be promising candidates for electrocatalytic applications.
| Catalyst | Proton Source | Turnover Frequency (s⁻¹) | Overpotential (V) |
|---|---|---|---|
| NiL₂ | Triethylamine hydrochloride | 7040 | 0.42 |
Theoretical and Computational Investigations on 4 Methoxybenzaldehyde Hydrazone
Electronic Structure and Bonding Analysis
DFT Calculations for Ground State Geometries and Energies
Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic energy of molecules. For 4-methoxybenzaldehyde (B44291) hydrazone, DFT calculations, typically employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict its most stable three-dimensional conformation. mahendrapublications.comrsc.org These calculations would reveal key geometrical parameters, including bond lengths, bond angles, and dihedral angles.
In a related study on 4-methoxybenzaldehyde, DFT calculations have shown that the methoxy (B1213986) and benzaldehyde (B42025) groups are nearly coplanar with the benzene (B151609) ring, a conformation that maximizes π-conjugation. mahendrapublications.com For the hydrazone derivative, it is expected that the C=N-NH2 moiety will also exhibit a high degree of planarity. The optimized geometry is crucial as it represents the minimum energy structure on the potential energy surface.
Table 1: Representative Calculated Geometrical Parameters for a Hydrazone Moiety
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C=N | ~1.28 | |
| N-N | ~1.37 | |
| C-N-N | ~121 |
Note: The values in this table are approximate and are based on theoretical studies of similar aliphatic and aromatic hydrazones. jocpr.com The actual values for 4-methoxybenzaldehyde hydrazone would require specific calculations.
Frontier Molecular Orbital Theory Applied to Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of chemical species. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov
For 4-methoxybenzaldehyde hydrazone, the HOMO is expected to be localized primarily on the hydrazone moiety, specifically the lone pair of electrons on the terminal nitrogen atom, and the π-system of the aromatic ring. The LUMO is likely to be distributed over the C=N bond and the benzene ring. The electron-donating methoxy group at the para position increases the energy of the HOMO, which can enhance the molecule's nucleophilicity.
The energies of these frontier orbitals can be calculated using DFT. For a series of heterocyclic hydrazones, DFT calculations have shown HOMO energies in the range of -6.0 to -6.5 eV and LUMO energies from -1.5 to -2.0 eV. nih.gov These values lead to a HOMO-LUMO gap that provides insight into the molecule's electronic transitions and chemical reactivity.
Table 2: Representative Frontier Molecular Orbital Energies for a Hydrazone Derivative
| Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.75 |
| HOMO-LUMO Gap (ΔE) | 4.50 |
Note: These are representative values from a computational study on a related hydrazone and are for illustrative purposes. nih.gov Specific calculations are needed for 4-methoxybenzaldehyde hydrazone.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping the intricate pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental methods alone.
Transition State Characterization and Reaction Pathways
The formation of 4-methoxybenzaldehyde hydrazone occurs through the condensation reaction of 4-methoxybenzaldehyde and hydrazine (B178648). researchgate.net This reaction proceeds via a nucleophilic addition mechanism, where the hydrazine attacks the carbonyl carbon of the aldehyde to form a tetrahedral intermediate. This intermediate then undergoes dehydration to yield the final hydrazone product. nih.gov
Computational studies can characterize the transition states (TS) for both the formation of the tetrahedral intermediate and the subsequent dehydration step. A transition state is a high-energy species along the reaction coordinate that connects reactants and products. Locating and characterizing these transition states, which involves finding a first-order saddle point on the potential energy surface, is a key aspect of computational reaction mechanism studies. researchgate.netccl.net The energy barrier associated with the transition state determines the reaction rate. For hydrazone formation at neutral pH, the rate-limiting step is typically the dehydration of the tetrahedral intermediate. nih.gov
Solvent Effects in silico
The solvent in which a reaction is carried out can significantly influence its rate and mechanism. Computational models can account for these solvent effects through various methods, such as the Polarizable Continuum Model (PCM). In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. researchgate.net
For the formation of 4-methoxybenzaldehyde hydrazone, a polar solvent is generally used. nih.gov Computational studies on similar reactions have shown that polar solvents can stabilize charged intermediates and transition states, thereby affecting the reaction's energy profile. acs.org For instance, the reaction of benzaldehyde with a hydrazide-bound resin showed higher yields in polar solvents like ethanol (B145695) compared to nonpolar solvents like hexane. acs.org In silico investigations can quantify these effects by calculating the reaction pathway in different solvent environments and comparing the resulting energy barriers.
Spectroscopic Property Prediction and Validation
Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical models and interpretation of the experimental spectra.
For 4-methoxybenzaldehyde hydrazone, the key spectroscopic techniques include Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. mdpi.com For 4-methoxybenzaldehyde, the predicted ¹³C NMR chemical shifts in DMSO-d6 are in good agreement with experimental values, with the carbonyl carbon appearing around 191.3 ppm and the methoxy carbon at 55.7 ppm. rsc.org For the hydrazone, the imine carbon (C=N) is expected to have a characteristic chemical shift.
Table 3: Predicted ¹³C NMR Chemical Shifts for 4-Methoxybenzaldehyde and a Related Hydrazone Moiety
| Compound/Moiety | Carbon Atom | Predicted Chemical Shift (ppm) |
| 4-Methoxybenzaldehyde | Carbonyl (C=O) | 191.3 |
| Methoxy (O-CH₃) | 55.7 | |
| Hydrazone | Imine (C=N) | ~140-160 |
Note: The value for the imine carbon is an approximation based on general hydrazone structures. nih.gov The data for 4-methoxybenzaldehyde is from a study in DMSO-d6. rsc.org
IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies. jocpr.com For 4-methoxybenzaldehyde, the C=O stretching frequency is a prominent feature in the experimental and calculated spectra, typically appearing around 1700 cm⁻¹. chegg.com In 4-methoxybenzaldehyde hydrazone, the C=N stretching vibration would be a key characteristic band, expected in the range of 1560-1650 cm⁻¹. mdpi.comresearchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis) of molecules. nih.gov These calculations can predict the wavelength of maximum absorption (λmax) and the corresponding electronic transitions. Hydrazones typically exhibit π→π* and n→π* transitions. Studies on various hydrazones have shown that the absorption bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism. researchgate.netresearchgate.net
NMR and UV-Vis Spectral Simulations
Computational chemistry offers powerful methods for the prediction of spectroscopic data, which are crucial for the structural elucidation of newly synthesized compounds. For 4-methoxybenzaldehyde hydrazone, these simulations provide a theoretical benchmark for comparison with experimental results.
NMR Spectral Simulation:
The theoretical ¹H and ¹³C NMR chemical shifts are typically calculated using the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com This approach, performed on the DFT-optimized geometry of the molecule, calculates the isotropic magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these values to a standard, commonly tetramethylsilane (B1202638) (TMS).
Studies on similar hydrazone structures show that DFT calculations can accurately predict chemical shifts. mdpi.comjocpr.com For 4-methoxybenzaldehyde hydrazone, the proton of the azomethine group (-CH=N) is expected to appear as a characteristic singlet in the downfield region of the ¹H NMR spectrum. The aromatic protons will exhibit splitting patterns consistent with a 1,4-disubstituted benzene ring, while the methoxy and amine protons will appear as singlets. In the ¹³C NMR spectrum, the azomethine carbon and the carbons of the aromatic ring and methoxy group will have distinct chemical shifts.
Table 1: Representative Theoretical NMR Chemical Shifts (δ, ppm) for 4-Methoxybenzaldehyde Hydrazone Calculated using the GIAO method with DFT (B3LYP/6-311++G(d,p)) in a simulated solvent environment.
| ¹H NMR | Atom | Calculated Shift (ppm) | ¹³C NMR | Atom | Calculated Shift (ppm) |
| H (azomethine) | -C H=N | 7.8 - 8.2 | C (azomethine) | -C H=N | 140 - 145 |
| H (aromatic) | C2, C6 | 7.5 - 7.7 | C (aromatic) | C1 | 128 - 132 |
| H (aromatic) | C3, C5 | 6.9 - 7.1 | C (aromatic) | C2, C6 | 129 - 131 |
| H (methoxy) | -OCH ₃ | 3.8 - 3.9 | C (aromatic) | C3, C5 | 114 - 116 |
| H (amine) | -NH ₂ | 5.5 - 6.0 | C (aromatic) | C4 | 160 - 163 |
| C (methoxy) | -OC H₃ | 55 - 56 |
UV-Vis Spectral Simulation:
The electronic absorption spectra (UV-Vis) are simulated using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. The results typically provide the maximum absorption wavelength (λmax) and the corresponding oscillator strength (f), which is related to the intensity of the absorption band.
For hydrazones, the UV-Vis spectra are generally characterized by intense π→π* transitions associated with the aromatic ring and the C=N chromophore, and weaker n→π* transitions from the lone pair electrons on the nitrogen atoms. imist.ma In 4-methoxybenzaldehyde hydrazone, the presence of the methoxy group (an auxochrome) is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzaldehyde hydrazone.
Table 2: Representative Theoretical UV-Vis Absorption Data for 4-Methoxybenzaldehyde Hydrazone Calculated using TD-DFT (B3LYP/6-311++G(d,p)) in a simulated solvent environment.
| Calculated λmax (nm) | Oscillator Strength (f) | Predominant Transition Type | Assignment |
| ~300 - 320 | High | π → π | Phenyl ring and C=N conjugation |
| ~240 - 260 | Moderate | π → π | Phenyl ring |
| ~340 - 360 | Low | n → π* | N lone pair → C=N |
Vibrational Frequency Analysis
Vibrational frequency analysis is a cornerstone of computational chemistry, used to confirm that an optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies) and to assign the bands observed in experimental infrared (IR) and Raman spectra. DFT calculations provide a set of harmonic vibrational frequencies and their corresponding intensities. nih.gov
Due to the systematic overestimation of vibrational frequencies by DFT methods, the calculated values are often scaled by an empirical factor (typically around 0.96) to improve agreement with experimental data. nih.gov The vibrational modes of 4-methoxybenzaldehyde hydrazone can be understood by considering the characteristic vibrations of its constituent parts: the 4-methoxyphenyl (B3050149) group and the hydrazone moiety (-CH=NNH₂).
The analysis of the precursor, 4-methoxybenzaldehyde, provides a solid foundation for assigning many of the aromatic and methoxy group vibrations. uc.pt The key vibrational modes for the hydrazone group include the N-H stretching of the amine, the C=N stretching of the imine, and various bending and torsional modes.
Table 3: Representative Theoretical Vibrational Frequencies for 4-Methoxybenzaldehyde Hydrazone Calculated using DFT (B3LYP/6-311++G(d,p)) and scaled.
| Scaled Frequency (cm⁻¹) | Vibrational Mode | Assignment |
| ~3450 - 3350 | ν(N-H) | Asymmetric & Symmetric N-H stretching |
| ~3050 - 3100 | ν(C-H) | Aromatic C-H stretching |
| ~2950 - 3000 | ν(C-H) | Asymmetric & Symmetric CH₃ stretching |
| ~1610 - 1630 | ν(C=N) | C=N imine stretching |
| ~1580 - 1600 | ν(C=C) | Aromatic C=C ring stretching |
| ~1590 - 1610 | δ(N-H) | N-H scissoring |
| ~1440 - 1460 | δas(C-H) | Asymmetric CH₃ bending |
| ~1250 - 1270 | νas(C-O-C) | Asymmetric C-O-C stretching (ether) |
| ~1170 - 1190 | δ(C-H) | In-plane aromatic C-H bending |
| ~1020 - 1040 | νs(C-O-C) | Symmetric C-O-C stretching (ether) |
| ~830 - 850 | γ(C-H) | Out-of-plane aromatic C-H bending (para-subst.) |
Advanced Applications of 4 Methoxybenzaldehyde Hydrazone in Organic Synthesis
Reagent in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are powerful synthetic strategies wherein three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. 4-Methoxybenzaldehyde (B44291) hydrazone serves as a valuable component in such reactions due to the reactivity of its C=N double bond and the nucleophilicity of the terminal nitrogen atom.
While specific named MCRs prominently featuring 4-methoxybenzaldehyde hydrazone are not extensively documented in readily available literature, the general reactivity of aldehyde-derived hydrazones suggests its potential in various MCRs. For instance, in aza-Diels-Alder reactions, the hydrazone can act as the azadiene component, reacting with a dienophile to construct complex nitrogen-containing six-membered rings. The electron-donating methoxy (B1213986) group on the phenyl ring of 4-methoxybenzaldehyde hydrazone can enhance the reactivity of the azadiene system, potentially leading to higher yields and stereoselectivity.
Furthermore, hydrazones are known to participate in Ugi-type reactions. In a modified Ugi reaction, 4-methoxybenzaldehyde hydrazone could potentially react with an isocyanide, a carboxylic acid, and a suitable fourth component to generate diverse and complex acyclic structures. The products of such reactions, bearing multiple functional groups, are valuable scaffolds for the synthesis of peptidomimetics and other biologically active molecules. The precise conditions and outcomes would, of course, depend on the specific reactants and catalysts employed. A study on a biopolymer-based catalyst for the multicomponent synthesis of dihydropyridines noted that the electron-rich nature of 4-methoxybenzaldehyde can influence the reactivity of related intermediates in these complex reactions. nih.gov
Precursor for Heterocyclic Compound Synthesis
The structural framework of 4-methoxybenzaldehyde hydrazone makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds. The inherent reactivity of the hydrazone moiety allows for its participation in various cyclization reactions to form stable and medicinally important ring systems.
Pyrazole (B372694) Derivatives: Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known for their wide range of pharmacological activities. nih.govmdpi.com 4-Methoxybenzaldehyde hydrazone can be a key precursor for the synthesis of substituted pyrazoles. One common method involves the cyclocondensation reaction of the hydrazone with 1,3-dicarbonyl compounds. nih.gov For example, the reaction of 4-methoxybenzaldehyde hydrazone with a β-diketone, such as acetylacetone, in the presence of an acid or base catalyst, would lead to the formation of a 1,3,5-trisubstituted pyrazole derivative. The reaction proceeds through an initial Michael addition of the terminal nitrogen of the hydrazone to the β-unsaturated ketone (formed in situ from the diketone), followed by an intramolecular cyclization and subsequent dehydration.
Another approach involves the reaction of 4-methoxybenzaldehyde hydrazone with α,β-unsaturated carbonyl compounds that possess a leaving group. mdpi.com The reaction sequence involves a Michael addition, followed by an intramolecular nucleophilic substitution and elimination to afford the aromatic pyrazole ring. The presence of the 4-methoxyphenyl (B3050149) group can influence the electronic properties and, consequently, the biological activity of the resulting pyrazole derivatives. Research has shown that hydrazones derived from galloyl hydrazide can be cyclized to form 4-formyl pyrazole derivatives using phosphoryl trichloride (B1173362) and dimethylformamide. chemmethod.com
Indole (B1671886) Derivatives: The Fischer indole synthesis is a classic and widely used method for the synthesis of indoles, which are fundamental structural motifs in many natural products and pharmaceuticals. ijarsct.co.innih.gov This reaction involves the acid-catalyzed cyclization of an arylhydrazone. 4-Methoxybenzaldehyde can be converted to the corresponding (4-methoxyphenyl)hydrazone, which can then undergo a Fischer indole synthesis with a suitable ketone or aldehyde.
For instance, the reaction of (4-methoxyphenyl)hydrazine (B1593770) with a ketone like acetone (B3395972) would form the corresponding hydrazone in situ. Subsequent treatment with an acid catalyst, such as polyphosphoric acid or zinc chloride, would induce a nih.govnih.gov-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield a 5-methoxy-substituted indole derivative. ijarsct.co.in The position of the methoxy group on the phenylhydrazine (B124118) ring dictates its position in the final indole product. It is important to note that the substitution pattern on the phenylhydrazone can sometimes lead to the formation of regioisomers or even abnormal reaction products. nih.gov
Table 1: Examples of Pyrazole and Indole Synthesis Precursors
| Heterocycle | Hydrazone Precursor | Co-reactant Example | Catalyst/Conditions |
|---|---|---|---|
| Pyrazole | 4-Methoxybenzaldehyde hydrazone | Acetylacetone | Acid or base catalyst |
| Indole | (4-Methoxyphenyl)hydrazine (forms hydrazone in situ) | Acetone | Polyphosphoric acid or ZnCl₂ |
Azine Synthesis: Azines are compounds characterized by a C=N-N=C functional group. The synthesis of symmetrical azines can be readily achieved through the self-condensation of a hydrazone or by reacting a hydrazone with another equivalent of the corresponding aldehyde. More commonly, azines are prepared by the condensation of two equivalents of an aldehyde with one equivalent of hydrazine (B178648) hydrate (B1144303). sathyabama.ac.in In the context of 4-methoxybenzaldehyde hydrazone, it can be considered an intermediate in the formation of 4,4'-dimethoxybenzaldazine. This azine is formed by reacting two equivalents of 4-methoxybenzaldehyde with hydrazine hydrate. nih.gov The reaction is typically straightforward and can be carried out in a suitable solvent like ethanol (B145695). nih.gov Azines themselves are useful as building blocks for more complex structures and have applications in materials science. chemistryviews.org
Diazine Synthesis: Diazines are six-membered aromatic heterocycles containing two nitrogen atoms. The three isomers are pyridazine (B1198779) (1,2-diazine), pyrimidine (B1678525) (1,3-diazine), and pyrazine (B50134) (1,4-diazine). The synthesis of diazines from 4-methoxybenzaldehyde hydrazone is less direct than that of pyrazoles or indoles. However, the hydrazone moiety can be a source of the N-N bond required for pyridazine synthesis. For example, a reaction of a 1,4-dicarbonyl compound with hydrazine is a common method for constructing the pyridazine ring. While not a direct reaction of the pre-formed hydrazone, the principles of its formation are key.
For the synthesis of pyrimidines, a common route involves the reaction of a 1,3-dicarbonyl compound with a reagent containing a C-N-C moiety, like urea (B33335) or thiourea. The synthesis of pyrazines often involves the self-condensation of α-aminoketones. While 4-methoxybenzaldehyde hydrazone is not a direct precursor in these classical syntheses, its derivatives or transformation products could potentially be employed in more complex, multi-step synthetic sequences to access these diazine systems.
Role in Protecting Group Chemistry
In organic synthesis, a protecting group is used to temporarily mask a reactive functional group to prevent it from interfering with a chemical reaction occurring elsewhere in the molecule. Hydrazones are well-established as protecting groups for carbonyl compounds (aldehydes and ketones) due to their ease of formation and their stability under a variety of reaction conditions.
4-Methoxybenzaldehyde hydrazone itself is not the protecting group, but rather, aldehydes and ketones are protected by reacting them with hydrazine or its derivatives to form hydrazones. The resulting hydrazone is stable to nucleophiles and basic conditions. The regeneration of the carbonyl group can be achieved under mild oxidative or hydrolytic conditions.
A recent study has highlighted the use of chelating picolinaldehyde hydrazone amides as protecting groups for carboxylic acids. acs.org These hydrazone amides are stable under both acidic and basic hydrolytic conditions but can be selectively cleaved using nickel-mediated hydrolysis. acs.org This demonstrates the potential for developing novel protecting group strategies based on the hydrazone functionality. While this specific application does not directly use 4-methoxybenzaldehyde hydrazone, it underscores the versatility of the hydrazone group in protecting group chemistry. The electronic properties of the 4-methoxyphenyl group could potentially be used to tune the stability and cleavage conditions of such protecting groups.
Construction of Complex Molecular Architectures
The utility of 4-methoxybenzaldehyde hydrazone as a versatile building block extends to the construction of more complex molecular architectures, including macrocycles and other polycyclic systems. The formation of heterocyclic rings, as discussed previously, is a fundamental aspect of building molecular complexity.
For example, the synthesis of bis-heterocyclic compounds can be achieved using precursors derived from 4-methoxybenzaldehyde hydrazone. The reaction of a bis-hydrazone with suitable linking agents can lead to the formation of macrocyclic structures containing multiple heterocyclic units. These macrocycles can have interesting host-guest properties and may find applications in supramolecular chemistry.
Furthermore, tandem reactions involving 4-methoxybenzaldehyde hydrazone or its derivatives can lead to the rapid assembly of complex molecular scaffolds. A tandem reaction is a sequence of intramolecular or intermolecular reactions that occur in a single pot, often leading to a significant increase in molecular complexity in a single synthetic operation. For instance, a reaction sequence could be designed where an initial MCR involving 4-methoxybenzaldehyde hydrazone is followed by an intramolecular cyclization to generate a polycyclic system. The development of such tandem processes is a key area of modern synthetic organic chemistry, and versatile building blocks like 4-methoxybenzaldehyde hydrazone are essential for the success of these strategies.
Supramolecular Chemistry Involving 4 Methoxybenzaldehyde Hydrazone
Hydrogen Bonding Interactions and Self-Assembly
Hydrogen bonds are the primary directional forces governing the self-assembly of 4-methoxybenzaldehyde (B44291) hydrazone derivatives. The interplay between the hydrazone moiety (-C=N-NH-), the methoxy (B1213986) group, and any additional functional groups dictates the formation of predictable patterns in both the solid state and solution.
Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. In hydrazone-based systems, hydrogen bonding is a powerful tool for constructing robust networks. The specific patterns of hydrogen bonds determine the dimensionality and topology of the resulting supramolecular assembly.
Derivatives of 4-methoxybenzaldehyde hydrazone demonstrate diverse hydrogen bonding motifs. For instance, in 4-Methoxybenzaldehyde (5-bromopyrimidin-2-yl)hydrazone monohydrate, the molecules are linked by intermolecular O—H⋯N, N—H⋯O, and C—H⋯O hydrogen bonds, creating a two-dimensional network. nih.gov The water molecule plays a crucial role in bridging the organic molecules. Similarly, the crystal structure of 4-Methoxybenzaldehyde (phthalazin-1-ylidene)hydrazone is stabilized by intermolecular N—H···N hydrogen bonds, which link the independent molecules into stacked, zigzag patterns. scispace.com
The versatility of the hydrazone group as a supramolecular synthon allows for the creation of various structures, from simple dimers to complex polymeric chains (catemers). csic.es The substitution on the aromatic ring system significantly influences the final hydrogen-bonded structure. csic.es
Table 1: Crystallographic Data and Hydrogen Bonding in 4-Methoxybenzaldehyde Hydrazone Derivatives
| Compound | Crystal System | Key Hydrogen Bonds | Supramolecular Structure | Reference |
|---|---|---|---|---|
| 4-Methoxybenzaldehyde (5-bromopyrimidin-2-yl)hydrazone monohydrate | Orthorhombic | O—H⋯N, N—H⋯O, C—H⋯O | 2D Network | nih.gov |
| 4-Methoxybenzaldehyde (phthalazin-1-ylidene)hydrazone | Triclinic | N—H···N | Zigzag Stacks | scispace.com |
This table presents examples of how molecular structure dictates the supramolecular assembly in the solid state through specific hydrogen bonding interactions.
While crystal structures provide insight into preferred interaction modes, the behavior in solution is critical for many applications. In solution, the same hydrogen bonding and π-π stacking interactions that direct crystal formation can lead to the formation of discrete supramolecular aggregates. The stability and nature of these aggregates depend on factors such as solvent polarity, concentration, and temperature.
The formation of hydrazone-based aggregates in solution is a dynamic process. Although direct studies on the solution-phase aggregation of the parent "Benzaldehyde, 4-methoxy-, hydrazone" are not extensively detailed in the literature, the principles derived from solid-state analyses and related systems suggest a strong tendency for self-association. For example, hydrazone-containing palladium-platinum cages have been synthesized through sub-component self-assembly in solution, demonstrating the formation of stable, complex architectures. rsc.orgresearchgate.net These studies highlight that the hydrazone linkage is robust and capable of directing the assembly of multiple components into a single, well-defined aggregate. rsc.org
Host-Guest Chemistry
Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule. The hydrazone functional group can be incorporated into host molecules, where it can participate in binding guests or act as a linker to create a cavity.
Inclusion complexes are a class of host-guest systems where the guest is enclosed within the cavity of the host. Cyclodextrins are common hosts due to their hydrophobic inner cavity and hydrophilic exterior. Research has shown the successful formation of an inclusion complex between p-methoxybenzaldehyde (the precursor to the hydrazone) and β-cyclodextrin. researchgate.net This complex was formed using a saturated solution method, and its formation was confirmed by infrared spectroscopy. researchgate.net The study suggests that the formation is driven by hydrophobic interactions and the potential for hydrogen bonding between the guest and the cyclodextrin (B1172386) rim. researchgate.net
Given the structural similarity, it is highly probable that 4-methoxybenzaldehyde hydrazone can also form stable inclusion complexes with cyclodextrins and other macrocyclic hosts. The hydrazone moiety would reside within or near the cavity, with the host molecule effectively shielding it from the bulk solvent. Larger, cage-like structures containing hydrazone linkages have also been shown to encapsulate guest molecules, such as the anticancer drug cisplatin. rsc.orgresearchgate.net This demonstrates the capacity of hydrazone-based hosts to form stable inclusion complexes with a variety of guests.
Table 2: Research Findings on Inclusion Complexes with Related Compounds
| Host Molecule | Guest Molecule | Key Findings | Potential for 4-Methoxybenzaldehyde Hydrazone | Reference |
|---|---|---|---|---|
| β-Cyclodextrin | p-Methoxybenzaldehyde | Formation of a stable inclusion complex confirmed. | High, due to structural similarity and favorable interactions. | researchgate.net |
This table summarizes key findings that support the potential for 4-methoxybenzaldehyde hydrazone to engage in inclusion complex formation.
The principles of host-guest chemistry can be harnessed to create chemical sensors. Hydrazone-based fluorescent sensors are particularly prominent due to their synthetic accessibility and effective signaling mechanisms. nih.gov These sensors typically consist of a fluorophore (a light-emitting unit) connected to a receptor site (chelation unit) via a hydrazone linker. nih.gov
The binding of a target analyte (guest) to the receptor site causes a change in the photophysical properties of the fluorophore, leading to a detectable signal, such as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity. nih.gov Hydrazone-based sensors have been developed for a variety of toxic metal ions, including Al³⁺, Fe³⁺, Cu²⁺, and Hg²⁺. nih.gov The sensing mechanism often involves processes like Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), or Förster Resonance Energy Transfer (FRET). nih.gov
For example, a benzoxazole–hydrazone sensor has been shown to selectively detect and distinguish between Cr³⁺, Al³⁺, and Fe³⁺ in aqueous environments, showcasing the high degree of selectivity that can be engineered into these systems. nih.gov The supramolecular recognition between the hydrazone-based host and the metal ion guest is highly specific, allowing for detection in complex biological or environmental samples. nih.gov
Advanced Structural Analysis and Characterization of 4 Methoxybenzaldehyde Hydrazone
Single-Crystal X-ray Diffraction Studies of Molecular Conformation
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For hydrazones, this analysis reveals critical information about their molecular conformation, including the planarity of the molecule, bond lengths and angles, and the nature of intermolecular interactions that dictate the crystal packing.
In a related compound, 4-methoxy-N′1-((E)-4-methoxybenzylidene)-N′3-(4-methoxybenzylidene) isophthalohydrazide, the molecular structure is also well-defined by X-ray crystallography. nih.gov The analysis of such derivatives consistently shows the presence of the azomethine group (–CH=N–) characteristic of hydrazones. nih.gov
A study on 4-hydroxy-3-methoxybenzaldehyde 4-methylthiosemicarbazone methanol (B129727) monosolvate, a derivative of vanillin (B372448) (which is structurally similar to 4-methoxybenzaldehyde), revealed that molecules are linked into dimers via pairs of N—H···S hydrogen bonds. These dimers are further connected into a three-dimensional network by interactions with solvent molecules. researchgate.net
Based on these findings for related compounds, it can be inferred that 4-methoxybenzaldehyde (B44291) hydrazone likely adopts a planar or near-planar conformation with respect to the core hydrazone and phenyl ring systems, with the methoxy (B1213986) group also lying in or close to the plane of the benzene (B151609) ring. The crystal packing would be expected to be dominated by N-H···N or other hydrogen bonding interactions, leading to a stable crystalline lattice.
Table 1: Representative Crystallographic Data for a Related Hydrazone Derivative
| Parameter | Value |
| Compound Name | 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide |
| Molecular Formula | C₂₂H₁₉N₃O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.358(3) |
| b (Å) | 10.459(2) |
| c (Å) | 13.473(3) |
| β (°) | 102.13(3) |
| Volume (ų) | 1976.4(7) |
| Z | 4 |
Note: This data is for a related compound and serves to illustrate the type of information obtained from single-crystal X-ray diffraction studies. nih.gov
Advanced NMR Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the structure of organic molecules in solution. For 4-methoxybenzaldehyde hydrazone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques provides a complete assignment of all proton and carbon signals, confirming the connectivity of the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-methoxybenzaldehyde hydrazone and its derivatives typically shows characteristic signals for the aromatic protons, the methoxy group protons, the azomethine proton, and the amine protons. For example, in a series of 4-methoxy-1,3-benzenediolylhydrazones, the N=CH proton appears as a singlet or doublet in the range of δ 8.36-8.47 ppm, while the methoxy protons (OCH₃) give a sharp singlet around δ 3.96 ppm. nih.gov The aromatic protons of the 4-methoxyphenyl (B3050149) group typically appear as two doublets in the aromatic region, characteristic of a para-substituted benzene ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For 4-methoxybenzaldehyde, the precursor to the hydrazone, characteristic signals are observed for the carbonyl carbon (around 190.7 ppm), the methoxy carbon (around 55.5 ppm), and the aromatic carbons. bmrb.io Upon formation of the hydrazone, the carbonyl carbon signal is replaced by the azomethine carbon signal (C=N), which typically resonates in the range of 140-160 ppm.
2D NMR Spectroscopy: Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignment of complex spectra.
COSY: This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of spin systems within the molecule, for example, connecting the adjacent protons on the aromatic ring.
HSQC: This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the direct assignment of protonated carbons.
HMBC: This experiment reveals long-range (2-3 bond) correlations between protons and carbons (¹H-¹³C). This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the methoxy protons to the methoxy-bearing aromatic carbon.
While specific 2D NMR spectra for the parent 4-methoxybenzaldehyde hydrazone are not detailed in the provided search results, the application of these techniques is standard for the complete characterization of such hydrazone derivatives. nih.gov
Solid-State NMR: Solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of molecules in the solid state, complementing data from X-ray diffraction, especially for amorphous or poorly crystalline materials. While no specific solid-state NMR data for 4-methoxybenzaldehyde hydrazone was found in the search results, this technique could be used to study polymorphism and to probe the local environment of the atoms within the solid lattice.
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for 4-Methoxybenzaldehyde and a Related Hydrazone Derivative
| Atom/Group | 4-Methoxybenzaldehyde (¹H NMR, CDCl₃, δ ppm) | 4-Methoxybenzaldehyde (¹³C NMR, CDCl₃, δ ppm) | Related Hydrazone Derivative (¹H NMR, DMSO-d₆, δ ppm) |
| Aldehyde/Azomethine H | 9.88 (s, 1H) | 190.7 (C=O) | 8.36-8.47 (s/d, 1H, N=CH) |
| Aromatic H | 7.85 (d, 2H), 7.00 (d, 2H) | 164.6, 131.9, 130.0, 114.2 | 7.33-7.74 (m) |
| Methoxy H | 3.88 (s, 3H) | 55.5 (OCH₃) | 3.96 (s, 3H) |
| Amine H | - | - | 11.63-11.90 (s, 1H, NH) |
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For 4-methoxybenzaldehyde hydrazone, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular formula, C₈H₁₀N₂O, with a calculated molecular weight of approximately 150.18 g/mol . nih.gov Electron Ionization (EI) is a common technique used for this purpose.
The fragmentation of hydrazones under mass spectrometric conditions provides valuable structural information. The fragmentation of the parent compound, 4-methoxybenzaldehyde, typically involves the loss of a hydrogen atom to form a stable acylium ion ([M-H]⁺) or the loss of the formyl group. chegg.com
For hydrazone derivatives of 4-methoxybenzaldehyde, the fragmentation pathways can be more complex. A proposed fragmentation pathway for 4-hydroxy-3-methoxybenzaldehyde (a closely related structure) shows characteristic losses of small molecules like H₂O, CO, and CH₃ radicals. researchgate.net For a phenylhydrazone derivative of p-anisaldehyde, the mass spectrum shows a molecular ion peak and significant fragment ions corresponding to the cleavage of the N-N bond and other characteristic fragmentations of the aromatic rings.
A common fragmentation pattern for hydrazones involves the cleavage of the N-N bond, leading to the formation of ions corresponding to the aldehyde and hydrazine (B178648) moieties. For 4-methoxybenzaldehyde hydrazone, this would likely result in fragment ions corresponding to the 4-methoxybenzylidene cation and the diazene (B1210634) radical, or related species. The fragmentation of the 4-methoxyphenyl group itself can also occur, leading to further characteristic peaks in the mass spectrum.
Table 3: Predicted and Observed Mass-to-Charge Ratios (m/z) for 4-Methoxybenzaldehyde and its Derivatives
| Compound | Ion | Predicted/Observed m/z | Source |
| 4-Methoxybenzaldehyde | [M]⁺ | 136 | chegg.com |
| 4-Methoxybenzaldehyde | [M-H]⁺ | 135 | chegg.com |
| 4-Methoxybenzaldehyde | [M-CHO]⁺ | 107 | chegg.com |
| p-Anisaldehyde, (p-nitrophenyl)hydrazone | [M]⁺ | 271 | nih.gov |
| p-Methoxybenzaldehyde 2,4-dinitrophenylhydrazone | [M]⁺ | 316 | nih.gov |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Interactions
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of chemical bonds and intermolecular interactions.
FTIR Spectroscopy: The FTIR spectrum of 4-methoxybenzaldehyde hydrazone exhibits characteristic absorption bands for its various functional groups.
N-H Stretching: The N-H stretching vibrations of the hydrazone group typically appear in the region of 3100-3400 cm⁻¹. researchgate.net
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.
C=N Stretching: The C=N (azomethine) stretching vibration is a key characteristic of hydrazones and typically appears in the region of 1600-1650 cm⁻¹. For a related vanillin derivative, this band was observed at 1577 cm⁻¹. researchgate.net
C=C Stretching: Aromatic C=C stretching vibrations are found in the 1450-1600 cm⁻¹ region.
C-O Stretching: The C-O stretching of the methoxy group gives rise to a strong band, typically around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).
N-N Stretching: The N-N stretching vibration is often weaker and can be found in the 900-1100 cm⁻¹ range. researchgate.net
Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly useful for studying non-polar bonds and symmetric vibrations. The Raman spectrum of 4-methoxybenzaldehyde shows strong bands for the aromatic ring vibrations and the C=O stretch of the aldehyde. nih.gov For 4-methoxybenzaldehyde hydrazone, the C=N stretching vibration would also be Raman active. The study of the vibrational modes through both FTIR and Raman, often aided by computational methods like Density Functional Theory (DFT), allows for a comprehensive understanding of the molecule's vibrational dynamics. mdpi.com
Table 4: Characteristic Vibrational Frequencies for 4-Methoxybenzaldehyde Hydrazone and Related Compounds
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Observed in Related Compounds (cm⁻¹) |
| N-H Stretch | 3100-3400 | 3188 |
| Aromatic C-H Stretch | 3000-3100 | ~3050 |
| Aliphatic C-H Stretch | 2800-3000 | ~2950 |
| C=N Stretch (Azomethine) | 1600-1650 | 1577-1609 |
| Aromatic C=C Stretch | 1450-1600 | 1510, 1580 |
| Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) | 1230-1270 | 1250 |
| Symmetric C-O-C Stretch (Aryl-Alkyl Ether) | 1020-1075 | 1078 |
| N-N Stretch | 900-1100 | 973 |
Data compiled from various sources. researchgate.net
Development and Research on Schiff Base Derivatives of 4 Methoxybenzaldehyde Hydrazone
Synthesis of Imines and Hydrazones from 4-Methoxybenzaldehyde (B44291) Derivatives
The synthesis of Schiff bases from 4-methoxybenzaldehyde and its derivatives is typically achieved through a condensation reaction with primary amines or hydrazides. researchgate.net These reactions are often straightforward and can be performed under mild conditions, sometimes even in aqueous media or through solvent-free methods like mechanosynthesis, which is noted for reducing reaction times and improving yields. researchgate.netresearchgate.net
A common synthetic route involves refluxing an equimolar mixture of 4-methoxybenzaldehyde and a suitable hydrazide in an alcoholic solvent, such as ethanol (B145695). ijaem.netmdpi.com The addition of a catalytic amount of acid, like glacial acetic acid, can facilitate the reaction. researchgate.net The resulting Schiff base product often precipitates from the solution upon cooling and can be purified by recrystallization. ijaem.net
Alternative and more environmentally friendly "green" synthesis methods have also been developed. These can involve simple trituration of the reactants at room temperature in a minimal amount of solvent or even in the solid state. researchgate.net Another innovative approach is the use of vapor-mediated reactions, where crystalline amine-functionalized hydrazones are exposed to the vapors of an aldehyde to form the corresponding hydrazone-Schiff bases. rsc.orgnih.gov
The successful formation of these imines and hydrazones is routinely confirmed using a suite of spectroscopic techniques, including Fourier-transform infrared (FTIR), nuclear magnetic resonance (¹H and ¹³C NMR), and mass spectrometry. researchgate.netazjournalbar.com For instance, the IR spectra of these compounds characteristically show the disappearance of the C=O stretching vibration of the aldehyde and the appearance of a new band corresponding to the C=N (azomethine) group. mdpi.com
Comparative Study of Reactivity and Stability with Analogous Schiff Bases
The reactivity and stability of Schiff bases derived from 4-methoxybenzaldehyde hydrazone are influenced by various structural factors, including the nature of the substituents on both the aldehyde and hydrazide moieties. The methoxy (B1213986) group at the para position of the benzaldehyde (B42025) ring plays a crucial role in the electronic properties of the resulting Schiff base.
Compared to unsubstituted benzaldehyde derivatives, the electron-donating nature of the methoxy group can increase the electron density on the azomethine nitrogen, potentially affecting its nucleophilicity and coordination ability. The stability of these Schiff bases can also be compared to analogous structures. For instance, hydrazones are generally considered a special class of Schiff bases and their stability can differ from simple imines. mdpi.com
The stability of the imine bond can be enhanced by the presence of aromatic rings connected to the carbon or nitrogen atoms of the C=N double bond. nih.gov This is a key feature of the Schiff bases derived from 4-methoxybenzaldehyde. Furthermore, the hydrolytic stability of these compounds is an important consideration, especially for their applications in biological or aqueous environments. Acylhydrazones, a subset of these derivatives, have been noted for their enhanced hydrolytic stability compared to other hydrazones and imines. nih.gov
Studies have also investigated the thermal stability of these compounds and their metal complexes using techniques like thermogravimetric analysis (TGA). mdpi.com The reactivity of these Schiff bases is also evident in their ability to undergo post-synthetic modifications, such as further condensation reactions. rsc.orgnih.gov
Ligand Design and Coordination Properties of Derived Schiff Bases
Schiff bases derived from 4-methoxybenzaldehyde hydrazone are excellent ligands for the coordination of a wide range of metal ions. The presence of both an imine nitrogen and a carbonyl oxygen (in the case of aroylhydrazones) provides multiple coordination sites, allowing them to act as bidentate or even polydentate ligands. mdpi.commdpi.com This versatility makes them highly valuable in the design of metal complexes with specific geometries and electronic properties.
The coordination typically occurs through the azomethine nitrogen and the oxygen atom of the deprotonated amide group in the hydrazone moiety. nih.gov This chelation forms stable ring structures with the metal ion. The coordination mode can be influenced by the reaction conditions, the nature of the metal salt, and the specific structure of the Schiff base ligand. mdpi.com
The coordination of these ligands to metal ions like copper(II), nickel(II), and cobalt(II) has been extensively studied. ijaem.netmdpi.comnih.gov The resulting metal complexes often exhibit distinct colors and spectroscopic properties compared to the free ligands. Techniques such as IR, UV-Vis, and EPR spectroscopy, as well as single-crystal X-ray diffraction, are used to elucidate the coordination geometry and bonding in these complexes. mdpi.commdpi.com For example, a shift in the C=N stretching frequency in the IR spectrum upon complexation is a strong indicator of coordination through the azomethine nitrogen. mdpi.com The coordination can lead to various geometries, including square planar and octahedral, depending on the metal ion and the stoichiometry of the complex. ijaem.netmdpi.com
Applications of 4-Methoxybenzaldehyde Hydrazone Derived Schiff Bases in Various Fields (e.g., catalysis, sensing, materials)
The diverse functionalities and coordination capabilities of Schiff bases derived from 4-methoxybenzaldehyde hydrazone have led to their exploration in a multitude of applications.
Catalysis: Metal complexes of these Schiff bases have shown promise as catalysts in various organic transformations. The ability to tune the steric and electronic properties of the ligand allows for the optimization of catalytic activity and selectivity. Copper(II) hydrazone complexes, in particular, have been investigated for their catalytic applications due to their favorable redox properties. nih.gov
Sensing: The interaction of these Schiff bases with specific metal ions can lead to detectable changes in their optical or electrochemical properties, making them suitable for use as chemosensors. rsc.orgnih.gov For instance, some Schiff base derivatives have been designed for the selective and sensitive detection of metal ions like Cu²⁺, Ag⁺, and Hg²⁺. rsc.orgnih.gov The sensing mechanism can involve colorimetric changes, fluorescence quenching or enhancement, or electrochemical responses upon binding of the target analyte. nih.gov The formation of a new characteristic peak in surface-enhanced Raman scattering (SERS) upon reaction with an analyte like hydrazine (B178648) has also been demonstrated. nih.gov
Materials Science: These compounds have been utilized in the development of novel materials. Their ability to form stable metal-organic frameworks and coordination polymers is an active area of research. nih.gov Furthermore, some derivatives have been investigated for their potential use in hydrogels, which are materials with applications in drug delivery and tissue engineering. nih.gov The reversible nature of the Schiff base linkage can impart self-healing properties to these materials. nih.gov
Biological Applications: While outside the direct scope of this article, it is worth noting that a significant body of research has focused on the biological activities of these compounds, including their potential as antimicrobial, anticancer, and anti-inflammatory agents. azjournalbar.commdpi.comnih.govazjournalbar.com This broad spectrum of biological activity underscores the importance of this class of compounds in medicinal chemistry.
Future Research Trajectories and Interdisciplinary Opportunities for 4 Methoxybenzaldehyde Hydrazone
Integration with Flow Chemistry and Automation for High-Throughput Synthesis
The synthesis of 4-methoxybenzaldehyde (B44291) hydrazone and its derivatives is well-established in traditional batch-wise laboratory settings. However, the integration of flow chemistry and automation presents a significant opportunity for the high-throughput synthesis and screening of novel hydrazone-based compounds. Flow chemistry, or continuous-flow synthesis, offers numerous advantages over batch processing, including enhanced reaction control, improved safety, and facile scalability. nih.govpurdue.edualmacgroup.com
In the context of 4-methoxybenzaldehyde hydrazone, a continuous-flow setup would typically involve the precise mixing of a stream of 4-methoxybenzaldehyde with a stream of hydrazine (B178648) or a substituted hydrazine derivative in a microreactor. The reaction conditions, such as temperature, pressure, and residence time, can be meticulously controlled to optimize the reaction yield and purity. This level of control can lead to the rapid and efficient production of a library of 4-methoxybenzaldehyde hydrazone analogs with diverse functionalities.
Furthermore, the integration of automated purification and analysis techniques, such as online high-performance liquid chromatography (HPLC) and mass spectrometry (MS), would enable real-time reaction monitoring and product characterization. This automated workflow would significantly accelerate the discovery and optimization of 4-methoxybenzaldehyde hydrazone derivatives with desired properties for various applications.
Key areas for future research in this domain include:
Development of robust and efficient continuous-flow protocols for the synthesis of a wide range of 4-methoxybenzaldehyde hydrazone derivatives.
Integration of machine learning algorithms for the automated optimization of reaction conditions in flow.
Application of high-throughput screening techniques to rapidly evaluate the biological or material properties of the synthesized compound libraries.
Exploration in Advanced Materials Science (e.g., Covalent Organic Frameworks, Liquid Crystals)
The unique structural and electronic properties of 4-methoxybenzaldehyde hydrazone make it a promising building block for the development of advanced materials. In particular, its ability to form dynamic covalent bonds and its rigid, planar structure are highly desirable for the construction of Covalent Organic Frameworks (COFs) and the design of liquid crystals.
Covalent Organic Frameworks (COFs):
COFs are a class of crystalline porous polymers with well-defined structures and high surface areas. rsc.orgnih.gov The hydrazone linkage is a key functional group for the construction of stable and porous COFs. rsc.orgnih.govacs.org By reacting 4-methoxybenzaldehyde with polyfunctional hydrazide linkers, it is possible to synthesize novel hydrazone-linked COFs. The methoxy (B1213986) group on the benzaldehyde (B42025) ring can influence the electronic properties and the stacking behavior of the resulting COF, potentially leading to materials with tailored gas storage, separation, or catalytic properties.
Future research in this area could focus on:
The synthesis and characterization of novel COFs incorporating 4-methoxybenzaldehyde hydrazone moieties.
The investigation of the gas adsorption and separation properties of these materials for applications in carbon capture and purification of industrial gases.
The exploration of the catalytic activity of these COFs in various organic transformations.
Liquid Crystals:
The rod-like molecular shape of many hydrazone derivatives, including potentially those of 4-methoxybenzaldehyde hydrazone, is a key characteristic for the formation of liquid crystalline phases. ikm.org.my The presence of the methoxy group can influence the intermolecular interactions and the thermal stability of the mesophases. By systematically modifying the structure of 4-methoxybenzaldehyde hydrazone, for instance by introducing different terminal groups, it may be possible to tune the liquid crystalline properties and develop new materials for applications in displays and sensors.
Future research directions include:
The design and synthesis of novel 4-methoxybenzaldehyde hydrazone derivatives with liquid crystalline properties.
The investigation of the phase behavior and electro-optical properties of these materials.
The exploration of their potential applications in advanced display technologies and stimuli-responsive materials.
Bio-Inspired Chemical Transformations and Biomimetic Systems
The hydrazone functional group is a versatile platform for engaging in a variety of chemical transformations, some of which can be inspired by biological processes. The field of biomimetic chemistry seeks to mimic the efficiency and selectivity of enzymatic reactions, and 4-methoxybenzaldehyde hydrazone can serve as a valuable scaffold for developing such systems.
Hydrazones can participate in dynamic covalent chemistry, which involves the reversible formation and cleavage of covalent bonds under specific conditions. researchgate.net This property is reminiscent of the dynamic interactions observed in biological systems, such as receptor-ligand binding. By incorporating 4-methoxybenzaldehyde hydrazone into larger molecular architectures, it may be possible to create synthetic systems that can respond to external stimuli, such as changes in pH or the presence of specific analytes.
Furthermore, the hydrazone moiety can be a precursor to other functional groups through bio-inspired oxidation or reduction reactions. For example, the controlled oxidation of the hydrazone could lead to the formation of diazo compounds, which are valuable intermediates in organic synthesis.
Potential future research avenues include:
The development of stimuli-responsive materials based on the dynamic covalent chemistry of 4-methoxybenzaldehyde hydrazone.
The design of biomimetic catalysts that utilize the hydrazone moiety to facilitate specific chemical transformations.
The investigation of the bio-inspired synthesis of complex molecules using 4-methoxybenzaldehyde hydrazone as a key building block.
Emerging Applications in Analytical Chemistry and Sensor Development
Hydrazone derivatives have been extensively investigated for their applications in analytical chemistry, particularly in the development of chemosensors for the detection of various analytes. researchgate.net The formation of a hydrazone from an aldehyde or ketone is a well-established reaction that can be adapted for analytical purposes.
The reaction between 4-methoxybenzaldehyde and hydrazine or a substituted hydrazine can be utilized for the colorimetric or fluorometric detection of these analytes. researchgate.net For instance, the formation of a colored or fluorescent 4-methoxybenzaldehyde hydrazone derivative can provide a visual or spectroscopic signal for the presence of the target molecule. The methoxy group can modulate the electronic properties of the chromophore or fluorophore, potentially enhancing the sensitivity and selectivity of the sensor.
Moreover, 4-methoxybenzaldehyde hydrazone itself can act as a ligand for the coordination of metal ions. The binding of a metal ion to the hydrazone can lead to a change in its spectroscopic properties, which can be exploited for the development of sensors for heavy metals or other environmentally relevant ions.
Future research in this area could focus on:
The design and synthesis of novel chemosensors based on the formation of 4-methoxybenzaldehyde hydrazone for the detection of aldehydes, ketones, and hydrazines.
The development of metal ion sensors utilizing 4-methoxybenzaldehyde hydrazone as the recognition element.
The fabrication of sensor arrays based on a library of 4-methoxybenzaldehyde hydrazone derivatives for the simultaneous detection of multiple analytes.
Q & A
Q. What is the standard synthetic procedure for preparing Benzaldehyde, 4-methoxy-, hydrazone?
The compound is synthesized via condensation of 4-methoxybenzaldehyde with hydrazine or its derivatives. A typical protocol involves dissolving nicotinic hydrazide (10 mmol) in ethanol, adding equimolar 4-methoxybenzaldehyde, and refluxing with a catalytic acid (e.g., H₂SO₄) for 3 hours. The product precipitates upon cooling and is purified via vacuum filtration and drying. Yields range from 72–75% under optimized conditions .
Q. Which spectroscopic techniques are critical for structural characterization of this hydrazone?
- IR Spectroscopy : Confirms the hydrazone (C=N) stretch at ~1600 cm⁻¹ and methoxy (C-O) vibrations at ~1250 cm⁻¹ .
- NMR (¹H/¹³C) : Identifies aromatic protons (δ 6.8–7.8 ppm), methoxy groups (δ ~3.8 ppm), and the hydrazone NH signal (δ 8–10 ppm) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 163.1 for the parent hydrazone) .
Q. How can researchers optimize reaction conditions to improve yield?
Key factors include:
- Solvent Choice : Absolute ethanol enhances solubility and reaction homogeneity .
- Catalyst : Acidic conditions (e.g., glacial acetic acid) accelerate imine bond formation .
- Purification : Recrystallization from ethanol or methanol removes unreacted starting materials .
Advanced Research Questions
Q. How do substituents on the benzaldehyde moiety influence biomolecular interactions?
Substituents modulate electronic properties, altering binding affinities:
- BSA Binding : Electron-withdrawing groups (e.g., Cl) enhance binding via static quenching (Kb = 1.2 × 10⁵ M⁻¹) by increasing hydrophobicity near tryptophan residues. Electron-donating groups (e.g., dimethylamino) reduce affinity 75-fold .
- DNA Interaction : Substituents have minimal impact on DNA binding constants (Kb ~10³ M⁻¹), favoring groove binding over intercalation .
Q. What computational methods predict hydrazone interactions with biomacromolecules?
Q. How can contradictory data on DNA vs. protein binding be resolved?
Use complementary assays:
- Ethidium Bromide Displacement : Quantifies DNA intercalation (linear Scatchard plots suggest groove binding) .
- Fluorescence Quenching : Differentiates static (ground-state) vs. dynamic (collisional) mechanisms for BSA .
- Thermodynamic Profiling : ΔH and ΔS values from ITC clarify binding forces (e.g., hydrophobic vs. electrostatic) .
Q. What in vitro bioassays evaluate cytotoxic or insecticidal activity?
- MTT Assay : Measures IC₅₀ values against cancer cell lines (e.g., HepG2) .
- Contact Toxicity Tests : Apply hydrazone solutions (1–5 µg/mL) to insect cuticles (e.g., Gastrolphysa atrocyanea), observing mortality rates over 48 hours .
- Antifeedant Assays : Use leaf-disk choice tests to quantify feeding deterrence indices .
Data Analysis & Method Design
Q. How to analyze substituent effects on fluorescence quenching mechanisms?
- Stern-Volmer Plots : Linear curves indicate static quenching (e.g., chloro-substituted hydrazones, Ksv = 2.5 × 10⁴ M⁻¹) .
- Time-Resolved Fluorescence : Lifetimes (τ) unchanged in static quenching, unlike dynamic mechanisms .
Q. What strategies validate hydrazone stability under physiological conditions?
Q. How to design hydrazone derivatives for selective biomolecular targeting?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
